molecular formula C23H26N2O6 B557130 Boc-Dap(Fmoc)-OH CAS No. 122235-70-5

Boc-Dap(Fmoc)-OH

Cat. No. B557130
CAS RN: 122235-70-5
M. Wt: 426.5 g/mol
InChI Key: MVWPBNQGEGBGRF-IBGZPJMESA-N
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Description

Boc-Dap(Fmoc)-OH is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . Its chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-L-2,3-diaminopropionic acid .


Synthesis Analysis

Boc-Dap(Fmoc)-OH is used in peptide synthesis . It is suitable for Boc solid-phase peptide synthesis . The differentially protected Fmoc-Lys(Tfa)-OH plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner .


Molecular Structure Analysis

The empirical formula of Boc-Dap(Fmoc)-OH is C23H26N2O6 . Its molecular weight is 426.46 .


Chemical Reactions Analysis

Boc-Dap(Fmoc)-OH is used in Boc solid-phase peptide synthesis . It is also used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates .


Physical And Chemical Properties Analysis

Boc-Dap(Fmoc)-OH has a density of 1.3±0.1 g/cm^3 . Its boiling point is 652.5±55.0 °C at 760 mmHg . The vapour pressure is 0.0±2.1 mmHg at 25°C . The flash point is 348.4±31.5 °C .

Scientific Research Applications

  • Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and Their Derivatives : A synthesis method for orthogonally protected Fmoc‐Dap/Dab (Boc/Z/Alloc)‐OH from Fmoc‐Asp/Glu has been described. This method involves formation of Fmoc‐Asp/Glu‐5‐oxazolidinone acids, conversion of acid function to acyl azides, Curtius rearrangement, and hydrolysis of the oxazolidinone group (Rao, Tantry, & Babu, 2006).

  • Oligomerization of PNA Monomers : Boc-protected Fmoc-based PNA oligomerization has been developed for thymine, 2,6-diaminopurine (DAP), and 2-aminopurine (2AP). This method allows these monomers to be used interchangeably with standard Fmoc PNA monomers. The DAP monomer selectively binds to T in a complementary DNA strand (St Amant & Hudson, 2012).

  • Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters : A synthetic strategy for the preparation of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) has been developed. In these structures, the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc) was paired with either p-toluensulfonyl (tosyl, Ts) or acid-labile tert-butyloxycarbonyl (Boc) moieties (Temperini et al., 2020).

  • Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH : This study focuses on the synthesis of polypeptides using lysine and glycine as raw materials. The di-tert-butyl dicarbonate (Boc2O) and 9-fluorenylmethoxycarbonyl (Fmoc-OSu) were used to protect amino groups of lysine for preparing Fmoc-L-Lys(Boc)-OH (Zhao Yi-nan & Key, 2013).

  • Synthesis of Daptomycin Using Fmoc SPPS : An important clinical antibiotic, daptomycin, was synthesized using a high-yielding total synthesis method. A crucial aspect of this synthesis was the use of Fmoc-l-Kyn(Boc)-OH, which was prepared from Fmoc-l-Trp(Boc)-OH (Moreira, Wolfe, & Taylor, 2021).

Safety and Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Future Directions

Boc-Dap(Fmoc)-OH is used for research and development purposes . It is not intended for medicinal or household use . It has potential applications in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates for use as a theranostic tool for cancer .

Mechanism of Action

Target of Action

Boc-Dap(Fmoc)-OH is primarily used in the synthesis of Peptide Nucleic Acids (PNAs) . PNAs are synthetic polymers that mimic the properties of DNA and can bind to complementary nucleic acid sequences . The DAP monomer of Boc-Dap(Fmoc)-OH was found to selectively bind to Thymine (T) in a complementary DNA strand .

Mode of Action

Boc-Dap(Fmoc)-OH, as a monomer, is incorporated into a PNA and interacts with its target by forming hydrogen bonds with the complementary nucleic acid sequence . This interaction results in the formation of a PNA-DNA duplex .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Dap(Fmoc)-OH is the formation of PNA-DNA duplexes . The downstream effects of this interaction include the potential to disrupt the normal functioning of the DNA, such as replication and transcription, thereby influencing gene expression .

Pharmacokinetics

PNAs are known for their stability and resistance to enzymatic degradation, which could potentially enhance their bioavailability .

Result of Action

The result of Boc-Dap(Fmoc)-OH’s action is the formation of a PNA-DNA duplex . This duplex formation can lead to the disruption of normal DNA functions, potentially influencing gene expression .

Action Environment

The action of Boc-Dap(Fmoc)-OH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the PNA-DNA duplex . Additionally, the presence of other biomolecules can also influence the binding efficiency of Boc-Dap(Fmoc)-OH to its target .

properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWPBNQGEGBGRF-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427134
Record name Boc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Dap(Fmoc)-OH

CAS RN

122235-70-5
Record name Boc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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